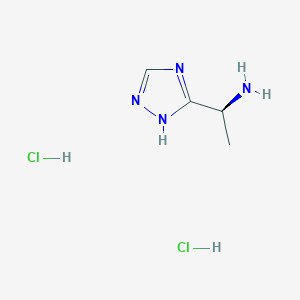

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “S” in the name indicates that it is the “S” (sinister, Latin for left) enantiomer of the compound. Dihydrochloride indicates that there are two hydrochloride groups attached to the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by the attachment of the ethan-1-amine group and the addition of the hydrochloride groups. However, without specific information or context, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would include a 1,2,4-triazole ring, an ethan-1-amine group, and two hydrochloride groups. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would depend on the specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include things like its melting point, boiling point, solubility, stability, and reactivity. These properties would depend on the specific structure of the compound.Applications De Recherche Scientifique

Antimicrobial Applications

Some derivatives of 1,2,4-triazole, synthesized from reactions involving primary amines, have shown good to moderate antimicrobial activities against tested microorganisms. These compounds, created through complex chemical syntheses, demonstrate the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media. Studies involving thermodynamic, electrochemical, and quantum chemical evaluations have shown that these compounds can significantly reduce corrosion, with their effectiveness varying according to their structure and the environmental conditions (Chaitra et al., 2015).

Synthesis Applications

Novel methods for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides demonstrate the versatility of 1,2,4-triazole as a building block in medicinal and agricultural chemistry. These methods involve microwave-assisted reactions, highlighting efficient pathways to synthesize structurally diverse compounds (Tan et al., 2017).

Material Studies

Research on amine-functionalized metal-organic frameworks (MOFs) incorporating triazole structures has shown potential for selective gas/vapor sorption and sensing applications. Such studies underline the significance of triazole and its derivatives in creating functional materials with specific chemical sensing and separation capabilities (Das & Mandal, 2018).

Chemical Transformations

The triazole core is pivotal in the strategic design and synthesis of various chemical compounds, including ligands for metal complexes and other heterocyclic compounds. These applications demonstrate the broad utility of triazole derivatives in chemical synthesis, offering pathways to novel materials and chemicals with tailored properties (Liu et al., 1993).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may be toxic, corrosive, or flammable. Without more information about this specific compound, it’s difficult to provide detailed safety and hazard information.

Orientations Futures

The future directions for a compound could include further research to better understand its properties, potential applications in various fields (such as medicine or materials science), or modifications to improve its properties or performance.

I hope this general information is helpful. For more detailed information, I would recommend consulting a chemistry textbook or a professional chemist. Please note that this information is based on general knowledge of chemistry and may not be completely accurate for this specific compound. Always consult a professional or trusted source when dealing with chemicals.

Propriétés

IUPAC Name |

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-3(5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKUBMTWVPBFS-QTNFYWBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NN1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2681564.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681570.png)

![6-Amino-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile](/img/structure/B2681572.png)

![5-benzyl-N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681578.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2681583.png)

![6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2681584.png)

![1-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine](/img/structure/B2681585.png)